GABA Transaminase Inhibition vs. Gabaculine
2-Amino-4-(diethylsulfamoyl)butanoic acid acts as a reversible inhibitor of gamma-amino-N-butyrate transaminase (GABA-T), whereas the well-characterized inhibitor Gabaculine is an irreversible inhibitor of the same enzyme [1]. In a direct enzymatic assay using porcine brain GABA-T at pH 8.5 and 25°C, the target compound exhibited an inhibition constant (Ki) of 45.9 µM. By comparison, Gabaculine demonstrates a Ki of 2.9 µM, reflecting its higher potency .
| Evidence Dimension | Inhibition Constant (Ki) for GABA Transaminase |
|---|---|
| Target Compound Data | Ki = 45.9 µM |
| Comparator Or Baseline | Gabaculine (Ki = 2.9 µM) |
| Quantified Difference | 15.8-fold higher Ki (lower potency) for the target compound vs. Gabaculine |
| Conditions | Porcine brain GABA-T, pH 8.5, 25°C |
Why This Matters
The reversible, lower-potency inhibition by 2-Amino-4-(diethylsulfamoyl)butanoic acid makes it a valuable tool for probing GABAergic systems where irreversible inhibition or high potency would obscure physiological responses.
- [1] BindingDB. Ki data for 2-Amino-4-(diethylsulfamoyl)butanoic acid against GABA-T (BDBM50015184). https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidki&monomerid=50015184&column=KI&startPg=0&Increment=50&submit=Search View Source
